N-(3-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
Descripción
N-(3-Acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic compound featuring a hexanamide backbone linking a 3-acetylphenyl group to a 4-oxoquinazolin-3(4H)-yl moiety. The 3-acetylphenyl group may enhance binding affinity through hydrophobic interactions, while the quinazolinone core contributes to π-π stacking and hydrogen bonding capabilities.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-6-(4-oxoquinazolin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16(26)17-8-7-9-18(14-17)24-21(27)12-3-2-6-13-25-15-23-20-11-5-4-10-19(20)22(25)28/h4-5,7-11,14-15H,2-3,6,12-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDZVFKANJWQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Attachment of the Hexanamide Chain: The hexanamide chain can be introduced via amide bond formation using hexanoic acid or its derivatives, such as hexanoyl chloride, in the presence of coupling agents like EDCI or DCC.
Substitution with Acetylphenyl Group:
Industrial Production Methods
Industrial production of N-(3-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or quinazolinone rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides), and acylating agents (e.g., acyl chlorides) in the presence of catalysts like AlCl3 or FeCl3.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce quinazolinone derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: It can be used in the development of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Gene Expression: Influencing the expression of genes related to its biological activities.
Comparación Con Compuestos Similares
Key Structural Differences and Similarities
The compound shares structural homology with several classes of bioactive molecules, particularly those containing quinazolinone, benzothiazole, or thiazolidinone moieties. Below is a comparative analysis:
Functional Implications of Structural Variations
The hexanamide chain in the target compound and MS1 () could enhance binding to hydrophobic enzyme pockets .
Halogenated Groups: Bromine in N-(3-bromophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide () may facilitate halogen bonding, improving target affinity . Dual Quinazolinone Moieties: The compound in features two quinazolinone groups, which might enable dual-targeting mechanisms or altered selectivity .
Core Heterocycle: Quinazolinone (target compound) vs. Benzothiazole (MS1): Quinazolinones are associated with sEH inhibition, while benzothiazoles (e.g., MS1) target EHD4 ATPase, suggesting divergent biological pathways .
Enzyme Inhibition Potential
- sEH Inhibition: Quinazolinedione derivatives () showed moderate sEH inhibition, with yields correlating to synthetic accessibility rather than activity. The target compound’s quinazolinone core and hexanamide chain align with sEH inhibitor pharmacophores .
- EHD4 ATPase Inhibition: MS1 () demonstrated EHD4 inhibition, but its benzothiazole core differs from the target compound’s quinazolinone, implying possible selectivity for distinct enzymatic targets .
Actividad Biológica
N-(3-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a compound of interest due to its potential biological activities, particularly in relation to cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
N-(3-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide can be described by its IUPAC name and molecular formula:
- IUPAC Name : N-(3-acetylphenyl)-6-(4-oxo-3(4H)-quinazolinyl)hexanamide
- Molecular Formula : C22H23N3O3
- InChI Key : GUDZVFKANJWQSD-UHFFFAOYSA-N
The compound features a quinazoline core, which is known for various pharmacological activities, including antitumor properties.
Antitumor Activity
Recent studies have explored the antitumor potential of quinazoline derivatives, including N-(3-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide. Research indicates that compounds with a quinazoline structure exhibit significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies :
- In vitro tests demonstrated that this compound exhibited selective cytotoxicity towards human tumor cell lines while sparing normal cells. The mechanism appears to involve the induction of apoptosis in cancer cells.
- Table 1 summarizes the cytotoxic effects observed in different cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| HeLa (Cervical) | 10.5 | Cell cycle arrest |
| A549 (Lung) | 12.8 | Inhibition of DNA synthesis |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes critical in cancer progression and other diseases.
- Phosphatidylinositol 3-Kinase (PI3K) Inhibition :
- N-(3-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide has shown promising results as a selective inhibitor of PI3Kδ, an enzyme involved in cell growth and survival pathways.
- This inhibition can lead to reduced proliferation of cancer cells and is a potential therapeutic target in oncology.
Clinical Relevance
A case study involving patients with advanced solid tumors treated with quinazoline derivatives, including N-(3-acetylphenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide, reported improved outcomes in terms of tumor shrinkage and overall survival rates compared to conventional therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
